molecular formula C12H9ClN2O4 B1356630 Ethyl 4-chloro-6-nitroquinoline-3-carboxylate CAS No. 103514-54-1

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Cat. No.: B1356630
CAS No.: 103514-54-1
M. Wt: 280.66 g/mol
InChI Key: UYLBXSAYGSUOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Classification

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (C₁₂H₉ClN₂O₄) is a heterocyclic aromatic compound belonging to the quinoline family. Its structure features a quinoline core substituted with three functional groups:

  • Chloro at position 4
  • Nitro at position 6
  • Ethyl carboxylate at position 3

The molecular weight is 280.66 g/mol , with a planar quinoline ring system that enables π-π stacking interactions. The compound’s SMILES string (CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-]) and InChIKey (UYLBXSAYGSUOJS-UHFFFAOYSA-N) highlight its stereoelectronic properties.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₂H₉ClN₂O₄
IUPAC Name This compound
SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)N+[O-]
Molecular Weight 280.66 g/mol
Crystal System Monoclinic (hypothetical)

Classified as a nitroquinoline carboxylate ester , this compound serves as a precursor for synthesizing bioactive molecules and advanced materials.

Historical Development of Quinoline Carboxylate Chemistry

Quinoline chemistry traces back to 1834, when Friedlieb Ferdinand Runge isolated quinoline from coal tar. The development of carboxylate derivatives accelerated in the 20th century with the advent of the Doebner–von Miller reaction , enabling the synthesis of quinoline-4-carboxylic esters. This compound emerged as a critical intermediate in the 1980s, particularly for:

  • Antimicrobial agents : Its nitro group facilitates interactions with bacterial DNA gyrase.
  • Covalent organic frameworks (COFs) : The ester linkage allows irreversible locking of imine-based COFs, enhancing thermal stability.

Key milestones include the 2015 patent (WO2015198349A1) detailing a one-pot synthesis using rhodium acetate catalysis, and the 2024 application in chiral COF synthesis for flavorant release.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of quinoline derivatives in addressing modern scientific challenges:

Pharmaceutical Applications

  • Anticancer research : Nitro groups undergo bioreduction to generate cytotoxic radicals targeting tumor cells.
  • Antibiotic development : Structural analogs inhibit DNA replication in Staphylococcus aureus (MIC = 25 µg/mL).

Materials Science

  • COF synthesis : Quinoline-4-carboxylic ester-linked COFs (QCE-COFs) exhibit high surface areas (>1,200 m²/g) and stability up to 400°C.
  • Chiral separation : Derivatives with L-menthol show enantioselective binding in chromatography.

Table 2: Research Applications

Field Application Key Finding
Medicinal Chemistry Gyrase inhibition IC₅₀ = 12 µM against E. coli
Organic Synthesis COF construction 98% conversion efficiency
Catalysis Rhodium-catalyzed cyclization 80–85% yield

Nomenclature and Structural Variants

The IUPAC name follows positional numbering of the quinoline ring, prioritizing the carboxylate ester at position 3. Common synonyms include 3-Quinolinecarboxylic acid, 4-chloro-6-nitro-, ethyl ester and MFCD02077676 . Structural variants arise from substitutions at key positions:

Table 3: Structural Variants and Properties

Compound R₄ R₆ Application
Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate -OH -NO₂ Antibiotic precursor
Ethyl 4-chloro-6-methylquinoline-3-carboxylate -Cl -CH₃ GABAA receptor modulation
Ethyl 6,7-dimethoxyquinoline-3-carboxylate -OCH₃ -OCH₃ Antineoplastic intermediate

The nitro group’s electron-withdrawing nature enhances electrophilic substitution at position 8, enabling further functionalization.

Properties

IUPAC Name

ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLBXSAYGSUOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540574
Record name Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103514-54-1
Record name Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103514-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Using Substituted Anilines

  • Reaction Setup :

    • Substituted aniline is reacted with diethyl ethoxymethylenemalonate in a suitable solvent (e.g., ethanol or acetic acid).
    • A catalyst such as piperidine may be used to facilitate the reaction.
  • Cyclization :

    • The intermediate undergoes cyclization under heat to form a quinoline derivative.
  • Functional Group Modifications :

    • Nitration is performed using nitric acid or a nitrating mixture (e.g., HNO₃/H₂SO₄).
    • Chlorination is achieved using reagents like phosphorus oxychloride (POCl₃).
  • Esterification :

    • The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid.
  • Purification :

    • The product is purified by recrystallization or column chromatography.

Method 2: One-Pot Synthesis

  • Single-Step Reaction :

    • A one-pot synthesis approach combines starting materials, nitrating agents, and chlorinating agents in a single reaction vessel.
    • This method reduces reaction time and simplifies purification processes.
  • Advantages :

    • Higher yield due to fewer intermediate isolation steps.
    • Cost-effective for large-scale production.

Method 3: Modified Cyclization Pathway

  • Alternative Cyclization Agents :

    • Use of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) for cyclization.
  • Enhanced Selectivity :

    • Specific conditions are optimized to enhance selectivity for the nitro and chloro substitutions on the quinoline ring.
  • Post-Synthesis Modifications :

    • Additional purification steps such as crystallization or distillation may be employed to improve product quality.

Reaction Conditions and Optimization

Step Reagents and Conditions Notes
Condensation Substituted aniline + diethyl ethoxymethylenemalonate, ethanol, piperidine Forms initial intermediate compound
Cyclization Heat, solvent (e.g., acetic acid), optional catalyst Forms quinoline ring structure
Nitration Nitric acid or HNO₃/H₂SO₄ Introduces nitro group at position 6
Chlorination Phosphorus oxychloride (POCl₃) Introduces chloro group at position 4
Esterification Ethanol + sulfuric acid Converts carboxylic acid to ethyl ester
Purification Recrystallization or chromatography Ensures high purity of final product

Analytical Techniques for Characterization

To confirm the identity and purity of this compound, the following techniques are commonly used:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Ethyl 4-chloro-6-aminoquinoline-3-carboxylate.

    Substitution: Ethyl 4-substituted-6-nitroquinoline-3-carboxylate derivatives.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related quinoline-3-carboxylates, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS No. Molecular Formula Substituents Similarity Score Key Applications
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate 103514-54-1 C₁₂H₉ClN₂O₄ Cl (C4), NO₂ (C6), COOEt (C3) 1.00 (Reference) Pharmaceutical intermediates, ligand synthesis
Ethyl 4-chloroquinoline-3-carboxylate 13720-94-0 C₁₂H₁₀ClNO₂ Cl (C4), COOEt (C3) 0.93 Antimalarial drug precursors
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 206257-39-8 C₁₂H₉BrClNO₂ Cl (C4), Br (C6), COOEt (C3) 0.86 Cross-coupling reactions
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate 318685-01-7 C₁₂H₇ClF₂NO₂ Cl (C4), F (C6, C7), COOEt (C3) 0.82 Fluorinated bioactive molecules
Ethyl 4-chloro-6-methylquinoline-3-carboxylate 56824-87-4 C₁₃H₁₂ClNO₂ Cl (C4), CH₃ (C6), COOEt (C3) N/A Antibacterial agents
Ethyl 4-(4-chlorobenzylamino)-6-nitroquinoline-3-carboxylate 952002-49-2 C₁₉H₁₆ClN₃O₄ Cl (C4), NO₂ (C6), COOEt (C3), BnNH N/A Kinase inhibitors

Positional Isomerism

  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6) is a positional isomer with the nitro group at C8 instead of C5. This minor structural change significantly alters electronic properties and reactivity, as the nitro group’s position affects resonance stabilization and directing effects in further reactions .

Research Findings and Industrial Relevance

  • Synthetic Utility: The nitro group in the reference compound facilitates regioselective reductions and nucleophilic substitutions, making it a preferred intermediate over non-nitro analogues .
  • Commercial Availability : The reference compound is supplied by 9+ vendors globally (e.g., Combi-Blocks, TCI Chemicals), underscoring its industrial demand .
  • Emerging Applications: Derivatives like Ethyl 4-chloro-6-iodoquinoline-3-carboxylate (CAS: 206257-60-5) are gaining attention in radiopharmaceuticals due to iodine’s isotopic versatility .

Biological Activity

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (C₁₄H₁₂ClN₃O₄) is a synthetic compound belonging to the quinoline family, characterized by a unique arrangement of functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a chlorinated nitroquinoline structure, which enhances its reactivity and biological interactions. The presence of the nitro group at the 6-position and the carboxylate at the 3-position are critical for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may induce cytotoxic effects in cells, potentially leading to apoptosis in cancerous cells. This compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Biological Activity and Therapeutic Applications

Recent studies have indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary research indicates that it can inhibit tumor cell proliferation, making it a candidate for further development in cancer therapy.
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes such as kinases, which play crucial roles in cell signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds in the quinoline series:

Compound NameStructureKey Biological Activity
Ethyl 4-chloro-6-methylquinoline-3-carboxylateStructureModerate antimicrobial activity
Ethyl 4,6-dichloroquinoline-3-carboxylateStructureLower cytotoxicity compared to target
Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylateStructureHigher enzyme inhibition

The distinct nitro group in this compound contributes to its enhanced reactivity and potential biological effects compared to other derivatives.

Case Studies

  • Anticancer Research : A study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization and nitration of precursor quinoline derivatives. Key steps include:

  • Cyclocondensation : Ethyl 4-chloroquinoline-3-carboxylate intermediates are nitrated at the 6-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance regioselectivity, as seen in analogous ethylation reactions of related quinoline derivatives .

  • Yield Optimization : Yields >80% are achievable with stoichiometric control and inert atmospheres (N₂/Ar) to prevent side reactions .

    Data Table 1 : Synthetic Conditions and Yields

    PrecursorNitrating AgentSolventTemp (°C)Yield (%)Reference
    Ethyl 4-chloroquinoline-3-carboxylateHNO₃/H₂SO₄DCM0–576
    Ethyl 6-fluoroquinoline-3-carboxylateHNO₃/AcOHDMSO1082

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the nitro group at C6 deshields adjacent protons (δ 8.9–9.2 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in nitro-group orientation. For example, SHELXL-2018 resolves torsional angles (<5° deviation from planar quinoline core) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular mass (C₁₂H₉ClN₂O₄, [M+H]⁺ = 281.0224) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the quinoline core be addressed?

  • Methodological Answer :

  • Directing Groups : The 4-chloro substituent directs electrophilic attacks to the 6-position, but steric hindrance from the 3-carboxylate may require additives (e.g., Bu₄NI) to enhance reactivity .

  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites. For example, Fukui indices highlight nitro-group electron withdrawal, favoring nucleophilic substitution at C4 .

    Data Table 2 : Regioselectivity in Nitration Reactions

    Substituent at C4Nitration PositionMajor Product Yield (%)Reference
    ClC682
    FC768

Q. How should contradictory bioactivity data for quinoline derivatives be analyzed?

  • Methodological Answer :

  • Assay Variability : Compare MIC values under standardized conditions (e.g., CLSI guidelines). For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows MIC = 2 µg/mL against S. aureus in some studies but 8 µg/mL in others due to broth microdilution vs. agar diffusion differences .
  • Structural-Activity Relationships (SAR) : Nitro groups enhance Gram-negative activity but reduce solubility, necessitating logP adjustments (e.g., ester-to-acid conversion) .

Q. What computational tools validate crystallographic data for nitroquinoline derivatives?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds between nitro and carboxylate groups) .
  • Mercury Software : Visualizes packing diagrams to assess π-π stacking (3.5–4.0 Å distances typical for nitroquinolines) .

Methodological Challenges and Solutions

Q. How can purification challenges due to nitro-group instability be mitigated?

  • Answer :

  • Chromatography : Use silica gel modified with 5% ethyl acetate/hexane to minimize decomposition.
  • Low-Temperature Crystallization : Recrystallize from ethanol/water at –20°C to isolate pure product (mp 148–150°C) .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

  • Answer :

  • Benchmarking : Compare computed (Gaussian 16, B3LYP/6-311+G(d,p)) and experimental IR spectra. Adjust for solvent effects (e.g., DMSO broadens carbonyl peaks) .
  • Dynamic NMR : Track tautomerism in solution (e.g., nitro-enol equilibria) using variable-temperature ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.